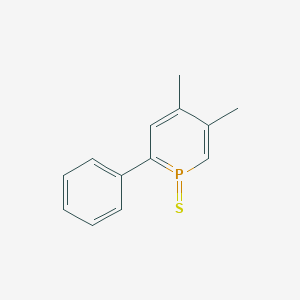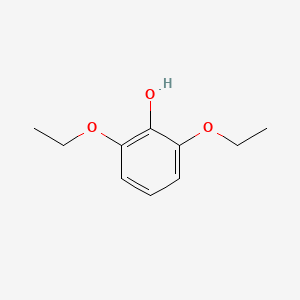
2,6-Diethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethoxyphenol is an organic compound with the molecular formula C10H14O3. It is a phenolic compound characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxyphenol typically involves the etherification of pyrogallol (1,2,3-trihydroxybenzene) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
Pyrogallol+2Ethyl Iodide→this compound+2Potassium Iodide
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved mixing, heat transfer, and reaction control, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2,6-Diethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a substrate for enzyme-catalyzed reactions, particularly in studies involving laccases and peroxidases.
Medicine: Research has explored its potential antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Diethoxyphenol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes like laccases and peroxidases, undergoing oxidation to form reactive intermediates.
Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby exerting antioxidant effects.
Signal Transduction: It may modulate signaling pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
2,6-Diethoxyphenol can be compared with other similar compounds such as:
2,6-Dimethoxyphenol: Similar in structure but with methoxy groups instead of ethoxy groups. It is known for its use in flavors and fragrances.
2,6-Dihydroxyphenol: Lacks the ethoxy groups and has hydroxyl groups instead. It is used in various chemical syntheses and as an antioxidant.
Uniqueness
The presence of ethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its methoxy and hydroxy analogs. This makes it particularly useful in specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, industrial processes, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its utility and importance.
Propiedades
Número CAS |
90132-55-1 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,6-diethoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
SMSZXONJAYKZCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
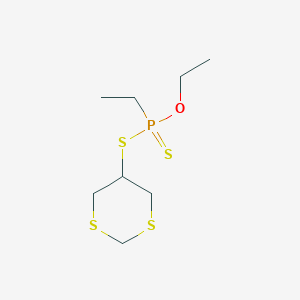
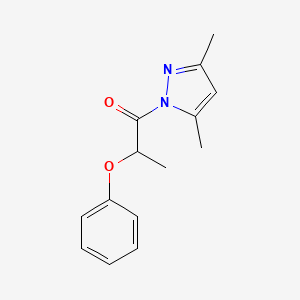
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)


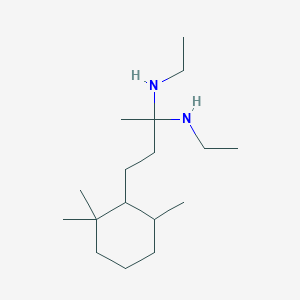
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
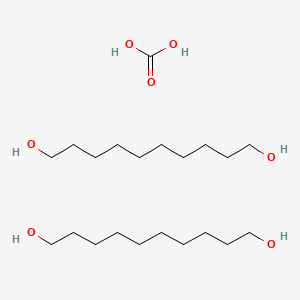
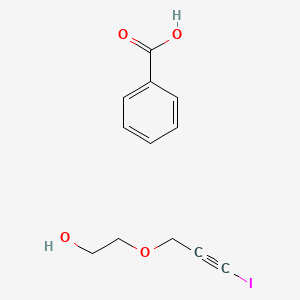
![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)


